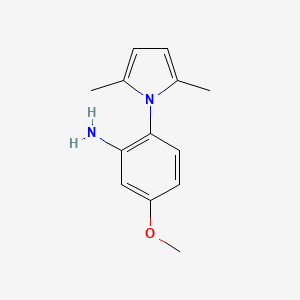

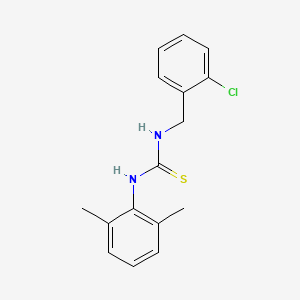

2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .

Synthesis Analysis

Pyrrole synthesis often involves the Paal-Knorr Pyrrole Synthesis, which is a reaction that transforms a 1,4-diketone (or β-ketoester or β-diketone) and an amine into a pyrrole . The synthesis of N-substituted pyrroles can be achieved under mild reaction conditions in good to excellent yields .Molecular Structure Analysis

The molecular structure of pyrrole consists of a five-membered ring with alternating double and single bonds. The ring includes four carbon atoms and one nitrogen atom .Chemical Reactions Analysis

Pyrrole can undergo a variety of chemical reactions. For example, it can react with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles in excellent yields .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol, a related compound, is a solid with the empirical formula C8H13NO .Applications De Recherche Scientifique

Synthesis and Antimicrobial Applications

A study synthesized a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, aiming to evaluate their in vitro antimicrobial activities. These compounds showed promising antibacterial and antifungal activities, attributed to the presence of the heterocyclic pyrrole ring and enhanced by the introduction of a methoxy group in the structure (Hublikar et al., 2019).

Chemical Synthesis and Reactivity

Another research area involves the development of new pyrrole alkaloids with bulky N-alkyl side chains containing stereogenic centers, isolated from Lycium chinense. These compounds exhibit unique NMR spectroscopic properties due to their diastereotopic characteristics, contributing to the understanding of structure-function relationships in pyrrole derivatives (Youn et al., 2013).

Materials Science and Polymer Synthesis

Research on the synthesis and properties of novel polyimides derived from pyridine-containing diamine monomers, such as 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine (BABP), highlights the potential of pyrrole derivatives in creating materials with exceptional thermal stability and solubility in common organic solvents. These polyimides could have applications in electronics and materials science due to their high thermal stability and amorphous nature (Zhang et al., 2005).

Antioxidant Activity Research

Diarylamines derived from 2,3-dimethylbenzo[b]thiophene were studied for their antioxidant activity, employing cyclic voltammetry to compare their redox profiles with known standards. This work demonstrates the potential of pyrrole derivatives as antioxidants, showing that compounds with electron-donating groups on the arylamine moiety exhibit lower oxidation potentials, indicative of higher reducing power and potential antioxidant activity (Abreu et al., 2009).

Mécanisme D'action

Target of Action

The primary targets of 2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .

Mode of Action

2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine interacts with its targets through binding interactions. The compound exhibits appreciable action against both DHFR and Enoyl ACP Reductase enzymes . The binding interactions with these enzymes’ active sites have been revealed through molecular docking investigations .

Biochemical Pathways

The compound affects the biochemical pathways associated with the targeted enzymes. It inhibits the Enoyl ACP Reductase enzyme, disrupting bacterial fatty acid synthesis. It also inhibits the DHFR enzyme, affecting folate metabolism . The downstream effects of these disruptions can lead to antibacterial and antitubercular properties .

Result of Action

The molecular and cellular effects of 2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine’s action include the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, the compound suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Safety and Hazards

Propriétés

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-5-methoxyaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-4-5-10(2)15(9)13-7-6-11(16-3)8-12(13)14/h4-8H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMQNMJVMWGSDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)OC)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2974643.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxohexanoic acid](/img/structure/B2974646.png)

![1-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2974648.png)

![2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2974651.png)

![2-Chloro-5-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B2974653.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2974655.png)

![(2-Ethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2974659.png)

![4-[3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2974662.png)

![ethyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2974663.png)